Cas no 143982-54-1 (Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate)
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/143982-54-1x500.png)
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- METHYL 3-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE
- Ethyl-3-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 3-Bromo-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine
- Ethyl3-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-, ethyl ester
- Imidazo[1,2-a]pyridine-2-carboxylicacid, 3-bromo-, ethyl ester
- PubChem22680
- SYNQUEST 4H23-9-Y6
- MPILHKPXTMEIMG-UHFFFAOYSA-N
- SCHEMBL117699
- CS-W022670
- MFCD05864806
- Ethyl 3-bromoimidazo[1 pound not2-a]pyridine-2-carboxylate
- DS-0126
- 143982-54-1
- bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- AKOS015901312
- SY004039
- TSTU?2-Succinimido-1,1,3,3-tetra-methyluronium tetrafluoroborate
- FT-0731602
- EN300-314493
- PS-3114
- DTXSID30569155
- J-520858
- A808149
- DB-001638
- Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate
-
- MDL: MFCD05864806
- インチ: 1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
- InChIKey: MPILHKPXTMEIMG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])N=C2C([H])=C([H])C([H])=C([H])N21
計算された属性
- せいみつぶんしりょう: 267.98500
- どういたいしつりょう: 267.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.6
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.655
- PSA: 43.60000
- LogP: 2.27350
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate セキュリティ情報
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A143905-250mg |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 97% | 250mg |
$7.0 | 2025-02-21 | |
eNovation Chemicals LLC | D625913-1g |
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 97% | 1g |
$140 | 2024-05-23 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004039-1g |
4-Bromo-2-chloroaniline |
143982-54-1 | >97% | 1g |
¥153.0 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E94990-5g |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 97% | 5g |
¥476.0 | 2023-09-09 | |
Matrix Scientific | 071821-5g |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, 95+% |
143982-54-1 | 95+% | 5g |
$415.00 | 2023-09-11 | |
Fluorochem | 067115-5g |
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 97% | 5g |
£131.00 | 2022-03-01 | |
Apollo Scientific | OR01982-500mg |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 500mg |
£17.00 | 2025-02-19 | ||
Apollo Scientific | OR01982-5g |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 5g |
£90.00 | 2025-02-19 | ||
TRC | E900988-100mg |
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D687689-5g |
Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate |
143982-54-1 | >97% | 5g |
$125 | 2024-07-20 |
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate 関連文献
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylateに関する追加情報
The Role of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate (CAS No. 143982-54-1) in Modern Medicinal Chemistry
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, identified by the CAS registry number 143982-54-1, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This imidazopyridine derivative combines a brominated imidazole ring fused to a pyridine moiety, with an ester group anchored at the 2-position. The compound's structural features—particularly the electron-withdrawing bromo substituent and carboxylic acid ester functionality—confer tunable reactivity and pharmacological potential. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a promising intermediate in drug discovery pipelines targeting oncology and virology.
The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate has evolved significantly since its initial preparation via multistep condensation reactions. A landmark study published in Journal of Medicinal Chemistry (Smith et al., 2023) demonstrated a microwave-assisted one-pot approach using β-keto esters and aromatic amines under solvent-free conditions. This method achieved >95% yield while eliminating hazardous reagents previously required for bromination steps. Such advancements align with green chemistry principles, reducing environmental impact while maintaining structural fidelity.
In pharmacological investigations, this compound has shown particular promise as a scaffold for anticancer agents. Preclinical studies highlighted its ability to inhibit tumor growth in murine models of triple-negative breast cancer (TNBC). A collaborative study between MIT and Novartis researchers revealed that substituent modifications on the imidazole ring modulate binding affinity to heat shock protein 90 (HSP90), a validated oncology target. The bromo group's electron-withdrawing effect enhances ligand efficiency by stabilizing the transition state during HSP90 inhibition.
Virology research has uncovered unexpected antiviral properties through mechanistic studies published in Nature Communications. When tested against enveloped viruses like SARS-CoV-2 variants, the compound demonstrated membrane-disrupting activity without significant cytotoxicity to host cells. Computational docking studies identified interactions between the pyridine nitrogen and viral spike protein residues critical for cell entry, suggesting potential development as an adjunct therapy for emerging pathogens.
Structural versatility enables this compound's application across diverse therapeutic areas. Its carboxylic acid ester group provides an ideal site for bioisosteric replacements—such as conversion to amide or sulfonamide derivatives—to optimize pharmacokinetic profiles. Recent work by Prof. Zhang's group at Stanford demonstrated that replacing ethyl with tert-butyl groups extended plasma half-life by 68% while maintaining potency against hepatitis C virus replication.
Clinical translation is accelerated by its compatibility with solid-phase synthesis platforms used in combinatorial chemistry. High-throughput screening campaigns have identified analogs displaying selective cytotoxicity against cancer stem cells—a critical factor in tumor recurrence—as reported in Cancer Research. These findings underscore its utility as both a standalone lead compound and modular building block for drug design.
Safety evaluations conducted under ICH guidelines confirm acceptable acute toxicity profiles at therapeutic doses. Subchronic toxicity studies in rodents showed no significant organ damage up to 50 mg/kg/day dosing regimens, with primary metabolic pathways identified via LC/MS-based metabolomics analysis.
Ongoing research focuses on exploiting its photophysical properties discovered during UV-vis spectroscopy studies. Upon conjugation with fluorophores, this compound exhibits FRET-based sensing capabilities for intracellular metal ions—a breakthrough recently detailed in Chemical Science. Such dual functionality opens avenues for diagnostic applications alongside therapeutic uses.
The integration of computational modeling further accelerates its development trajectory. Machine learning algorithms trained on PubChem data predict synergistic interactions when combined with existing therapies like paclitaxel—a hypothesis currently being validated through combination index assays at MD Anderson Cancer Center.
In conclusion, Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 143982-54-1) exemplifies how strategic molecular design combined with cutting-edge synthetic techniques can yield multifunctional compounds addressing unmet medical needs across oncology, virology, and diagnostics domains.
143982-54-1 (Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate) 関連製品
- 2091622-79-4(2-Quinoxalinesulfonyl fluoride, 5,6,7,8-tetrahydro-)
- 668262-13-3(tert-butyl 2-amino-4-cyanobenzoate)
- 1354484-74-4(Methyl (2S,4S)-4-2-(Trifluoromethyl)phenoxy-2-pyrrolidinecarboxylate Hydrochloride)
- 2227824-69-1(rac-[(1R,2R)-2-(2-bromo-6-chlorophenyl)cyclopropyl]methanamine)
- 1782603-16-0(1-benzyl-2-(pyrrolidin-2-yl)methylpyrrolidine)
- 898437-80-4(3-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(4-ethylpiperazin-1-yl)pyridazine)
- 54660-78-5(4-chloropyrimidin-5-amine)
- 2227739-15-1(rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1082881-63-7(3-(2,4-dimethoxyphenyl)pyrrolidine)
- 2138166-54-6(2,5-Dipropylfuran-3-carbaldehyde)
